1,3-Bis(2,4-dimethoxyphenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(2,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-11-5-7-13(15(9-11)22-3)18-17(24)19-14-8-6-12(21-2)10-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFHJZLLCBQDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 1,3 Bis 2,4 Dimethoxyphenyl Thiourea
Classical Synthetic Routes to Symmetrically Substituted Thioureas
The traditional methods for synthesizing symmetrical thioureas, including 1,3-Bis(2,4-dimethoxyphenyl)thiourea, have been well-established in organic chemistry. These routes are valued for their reliability and are often the first choice for straightforward syntheses.
Reaction of Aryl Isothiocyanates with Primary Amines
The most common and direct method for preparing 1,3-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. mdpi.com In the case of this compound, this involves the reaction of 2,4-dimethoxyphenyl isothiocyanate with 2,4-dimethoxyaniline (B45885). This reaction is typically a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. researchgate.netchemicalpapers.com
The synthesis is generally carried out in a suitable solvent, such as dichloromethane (B109758) or tert-butanol, and often proceeds with high yields. mdpi.com The reaction's simplicity and the commercial availability of the starting materials make it a highly practical approach. The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the central carbon atom of the isothiocyanate, followed by proton transfer to form the stable thiourea (B124793) product.
Table 1: Classical Synthesis of Symmetrical Thioureas
| Reactants | Product | Conditions | Reference |
|---|---|---|---|
| Aryl Isothiocyanate + Primary Amine | Symmetrically Disubstituted Thiourea | Solution phase, various solvents | mdpi.comresearchgate.net |
| 2,4-dimethoxyphenyl isothiocyanate + 2,4-dimethoxyaniline | This compound | Mild conditions | nih.gov |
Alternative Synthetic Pathways for this compound
Another approach involves the reaction of an amine with thiophosgene (B130339) (CSCl₂), though this method is less favored due to the high toxicity of thiophosgene. beilstein-journals.org More recent and environmentally friendly methods have explored the use of oxidants like hydrogen peroxide in a one-pot reaction of an amine and carbon disulfide in water. researchgate.net
Advanced Synthetic Techniques
To improve efficiency, reduce reaction times, and enhance yields, advanced synthetic techniques have been applied to the synthesis of thioureas.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of symmetrically disubstituted thioureas, heating a mixture of an aromatic amine and thiourea in a solvent-free environment using a conventional microwave oven has been reported. rsc.orgresearchgate.net This method is considered environmentally benign and can significantly reduce reaction times compared to conventional heating. nih.gov The application of microwave irradiation can lead to higher yields and cleaner reactions for the synthesis of various thiourea derivatives. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Environmental Impact | Reference |
|---|---|---|---|---|
| Conventional Heating | Hours | Moderate to High | Use of solvents | researchgate.net |
| Microwave-Assisted | Minutes | High to Excellent | Often solvent-free, reduced energy consumption | nih.govrsc.org |
Solid-Phase Synthesis Approaches
Solid-phase synthesis offers several advantages for the preparation of thioureas, including the ease of purification and the ability to use excess reagents to drive reactions to completion. acs.org In a typical solid-phase approach, an amine is anchored to a solid support (resin). acs.orgnih.gov This resin-bound amine is then treated with an isothiocyanate in solution to form the thiourea on the solid support. acs.org After the reaction is complete, the desired thiourea can be cleaved from the resin. dtu.dk
This methodology is well-suited for creating libraries of thiourea derivatives for screening purposes. nih.gov Various resins and cleavage strategies have been developed to accommodate different synthetic needs. acs.org For instance, PAM (phenylacetamidomethyl) resin has been used due to its stability under certain reaction conditions. acs.org
Strategies for Functionalization and Derivatization
The functionalization and derivatization of this compound can lead to new compounds with tailored properties. The thiourea moiety itself is a versatile functional group that can undergo various chemical transformations.
The nitrogen atoms of the thiourea can be further substituted, leading to trisubstituted thioureas. acs.org Alkylation or acylation of the thiourea can be achieved under appropriate conditions. For example, resin-bound thioureas can be alkylated using reagents like methyl iodide. nih.gov
The thiourea group can also serve as a precursor for the synthesis of other heterocyclic compounds. For instance, N-acylated thioureas can react with α-halo ketones to form thiazole (B1198619) derivatives. acs.orgnih.gov This highlights the potential of this compound as a building block in the synthesis of more complex molecular architectures. The presence of the dimethoxyphenyl groups also offers sites for further electrophilic aromatic substitution, although this might require careful control of reaction conditions to achieve selectivity.
Modification of Aromatic Moieties (e.g., Dimethoxyphenyl Substituents)
The modification of the aromatic moieties of this compound primarily involves the synthesis of analogues bearing different substituents on the phenyl rings. This is typically achieved by employing appropriately substituted anilines as starting materials in the synthesis of the thiourea derivative. The general synthetic approach involves the reaction of a substituted aniline (B41778) with a thiocarbonylating agent.
While direct experimental studies on the modification of this compound are not extensively detailed in the available literature, the principles of thiourea synthesis allow for a predictive understanding of how such modifications could be achieved. By starting with anilines with varied substitution patterns, a diverse library of N,N'-diarylthioureas can be generated. For instance, the use of anilines with different alkoxy, halogen, or alkyl substituents would result in thioureas with altered electronic and steric properties.
Research on related thiourea derivatives demonstrates the feasibility of this approach. For example, the synthesis of various diarylthiourea and urea (B33335) derivatives has been successfully accomplished by reacting different aromatic amines with phenylisocyanate or phenylisothiocyanate. researchgate.net This highlights the robustness of the synthetic route for creating a range of analogues.
The following table illustrates potential starting materials for the synthesis of modified thiourea derivatives, based on the general reactivity of anilines.
| Starting Aniline Derivative | Potential Resulting Thiourea Derivative (Symmetrical) |
| 2,4-Dichloroaniline | 1,3-Bis(2,4-dichlorophenyl)thiourea |
| 4-Fluoroaniline | 1,3-Bis(4-fluorophenyl)thiourea |
| 3,4,5-Trimethoxyaniline | 1,3-Bis(3,4,5-trimethoxyphenyl)thiourea |
| 4-Nitroaniline | 1,3-Bis(4-nitrophenyl)thiourea |
This strategy allows for a systematic investigation of structure-activity relationships by fine-tuning the substituents on the aromatic rings.
Structural Diversification of the Thiourea Core
The structural diversification of the thiourea core in this compound can be envisioned through several synthetic transformations. These modifications aim to alter the central C=S bond and the adjacent nitrogen atoms, leading to related classes of compounds such as ureas, acylthioureas, and guanidines.
One of the most direct diversification strategies is the conversion of the thiourea to its corresponding urea analogue. This is typically achieved by using an isocyanate instead of an isothiocyanate during the synthesis. The reaction of 2,4-dimethoxyaniline with a suitable isocyanate would yield 1,3-bis(2,4-dimethoxyphenyl)urea. The synthesis of urea derivatives from isocyanates and amines is a well-established and efficient method. beilstein-journals.orgmdpi.com
Another avenue for diversification is the acylation of the thiourea nitrogen atoms to form N-acylthioureas. These compounds can be prepared by reacting the parent thiourea with an acyl chloride. mdpi.com This introduces a carbonyl group, which can further influence the compound's chemical properties and potential biological activity. The synthesis of bis-acyl-thiourea derivatives has been reported, demonstrating the feasibility of this approach. nih.gov
Furthermore, the thiourea moiety can serve as a precursor for the synthesis of guanidine (B92328) derivatives. Mechanochemical methods have been reported for the synthesis of guanidines from thioureas, offering a solvent-free and efficient alternative to traditional solution-phase synthesis. beilstein-journals.org
The table below summarizes potential diversification strategies for the thiourea core.
| Reagent | Resulting Core Structure |
| Isocyanate | Urea |
| Acyl Chloride | N-Acylthiourea |
| Carbodiimide | Guanidine |
These derivatization strategies provide access to a wide range of compounds with modified core structures, enabling a broad exploration of their chemical and physical properties. The versatility of the thiourea functional group makes it a valuable scaffold for combinatorial chemistry and the development of new chemical entities. mdpi.com
Coordination Chemistry and Metal Complexation of 1,3 Bis 2,4 Dimethoxyphenyl Thiourea
Ligand Properties of 1,3-Bis(2,4-dimethoxyphenyl)thiourea
The behavior of this compound as a ligand is dictated by the interplay of its donor atoms, its structural flexibility, and the electronic and steric influence of its substituent groups.
Donor Atom Characterization (Sulfur and Nitrogen)
This compound possesses multiple potential donor sites, primarily the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the urea (B33335) backbone. Thiourea (B124793) derivatives are known to be versatile ligands due to the presence of a soft sulfur donor atom and harder nitrogen donor atoms. nih.gov This allows them to coordinate with a wide variety of metals, adhering to the principles of Hard and Soft Acids and Bases (HSAB) theory.
Coordination to softer metal ions, such as those of the Group 11 elements, typically occurs through the soft sulfur atom. researchgate.net This is the most common binding mode for thiourea-type ligands. mdpi.com The nitrogen atoms can also participate in coordination, leading to various binding possibilities, including acting as a chelating or bridging ligand. mdpi.com In its neutral form, the ligand coordinates as a monodentate donor through the sulfur atom. Upon deprotonation of one of the N-H groups, it can act as an anionic ligand, potentially forming a bidentate N,S-chelate. mdpi.com
The electronic nature of the thiourea core is characterized by resonance. Studies on the closely related compound 1,3-bis(2-methoxyphenyl)thiourea (B11965595) show N-C(=S) bond lengths that are indicative of amide-type resonance. nih.govresearchgate.net This delocalization of pi-electrons across the N-C-N-S system influences the electron density on the donor atoms and affects the strength and nature of the metal-ligand bond.
Thione-Thiol Tautomerism and its Impact on Coordination
Like other thiourea compounds, this compound can theoretically exist in two tautomeric forms: the thione form and the thiol form. wikipedia.org
The thione form, which contains the thiocarbonyl (C=S) group, is generally the predominant and more stable tautomer in both solid and solution phases for most thiourea derivatives. wikipedia.org Spectroscopic analyses of similar compounds often show no evidence of the S-H vibrational band in their infrared spectra, confirming the prevalence of the thione structure in the solid state. mdpi.com The equilibrium between these two forms is critical for coordination chemistry. Metal complexation can proceed via:
The stability of the thione form is significant because it can prevent spontaneous oxidation to disulfides, which is a consideration for the thiol form. The specific coordination mode adopted will depend on factors such as the metal ion, the reaction conditions (like pH), and the presence of other ligands.
Flexibility and Steric Demand of the Dimethoxyphenyl Groups
The two 2,4-dimethoxyphenyl groups attached to the nitrogen atoms exert a significant steric influence on the ligand's conformation and its ability to coordinate with a metal center. Crystal structure analysis of the analogous 1,3-bis(2-methoxyphenyl)thiourea reveals that the molecule is not planar. nih.govresearchgate.net The phenyl rings are twisted with respect to the central S=CN₂ moiety, exhibiting substantial dihedral angles of 59.80° and 73.41°. nih.govresearchgate.net
This non-planar arrangement is a direct consequence of the steric bulk of the methoxy-substituted phenyl rings. For this compound, the presence of a second methoxy (B1213986) group on each ring further increases this steric hindrance. This has several implications for coordination:
The bulky side groups can limit the approach of the ligand to the metal center, potentially favoring lower coordination numbers.
The rotational freedom around the C-N bonds allows the phenyl groups to orient themselves to minimize steric clash, but this flexibility is constrained upon coordination.
The steric demand can influence the geometry of the resulting complex, preventing the formation of certain structures and favoring others. For instance, it might hinder the formation of planar complexes and instead promote tetrahedral or distorted geometries.
Complexation with Transition Metals
The rich ligand properties of this compound make it a candidate for forming stable complexes with various transition metals.
Synthesis of Metal-Thiourea Complexes
The synthesis of metal complexes with thiourea ligands is typically straightforward. The general procedure involves the reaction of the thiourea derivative with a suitable metal salt in an appropriate solvent. samipubco.comscienceasia.org The stoichiometry, solvent, and reaction temperature can be varied to control the outcome and isolate complexes with different metal-to-ligand ratios and geometries.
Complexes with Group 11 Metals (e.g., Cu(I), Ag(I))
Group 11 metals (copper, silver, and gold) are soft Lewis acids and thus exhibit a strong affinity for the soft sulfur donor of the thiourea ligand, making them ideal for complexation studies. nih.govresearchgate.net
Synthesis: Complexes of this compound with copper(I) and silver(I) can be synthesized by reacting the ligand with a corresponding metal(I) salt, such as copper(I) chloride, copper(I) iodide, or silver(I) nitrate. nih.govscienceasia.org The reaction is typically carried out by stirring the reactants in a solvent like ethanol (B145695) or acetonitrile (B52724) at room temperature or with gentle heating. samipubco.comscienceasia.org The resulting complexes often precipitate from the solution upon cooling or slow evaporation of the solvent.
For example, a general synthetic route for a silver(I) complex could involve:
Dissolving the thiourea ligand in a suitable solvent (e.g., acetonitrile).
Adding a solution of a silver(I) salt (e.g., AgNO₃ or AgCl) to the ligand solution. scienceasia.org
Stirring the mixture for several hours to allow the complex to form.
Isolating the crystalline product by filtration.
Structural Findings from Analogous Complexes: While specific crystal structures for this compound complexes are not readily available in the literature, data from structurally similar systems provide insight into the expected coordination modes.
Copper(I) Complexes: Reactions of sterically bulky thiourea ligands with Cu(I) halides have yielded mononuclear, tricoordinate complexes. nih.gov For example, with 1,3-diisobutyl thiourea, CuCl and CuI form complexes with different stoichiometries, [Tu₂CuCl] and [Tu₃CuI] respectively, highlighting the influence of the halide ion on the final structure. mdpi.comresearchgate.net The coordination geometry around the Cu(I) center is often a distorted trigonal planar or tetrahedral arrangement. nih.gov
Silver(I) Complexes: Silver(I) readily forms complexes with thiourea ligands. Studies with 1,3-diisopropyl-2-thiourea and AgCl have produced a mononuclear complex, [AgCl(DSPTU)(PPh₃)], where the silver ion is in a distorted trigonal planar environment, coordinated to the thiourea sulfur, a chloride ion, and a phosphine (B1218219) ligand. scienceasia.org In the absence of other ligands, silver(I) can form polynuclear structures bridged by the thiourea sulfur atoms. researchgate.net
The table below summarizes representative structural data for Ag(I) complexes with thiourea ligands containing bulky substituents, which can serve as models for complexes of this compound.
| Complex | Metal Center Geometry | Key Bond Lengths (Å) | Reference |
|---|---|---|---|
| [Ag(T2)₂(OTf)] (T2 = phosphino-thiourea) | Distorted Tetrahedral (P₂S₂ donors) | Ag-S: 2.6725(8), 2.7028(9) | nih.gov |
| [AgCl(DSPTU)(PPh₃)] (DSPTU = 1,3-diisopropyl-2-thiourea) | Distorted Trigonal Planar | Ag-S: 2.512(1) | scienceasia.org |
| [AgBr(DSPTU)(PPh₃)] | Distorted Trigonal Planar | Ag-S: 2.518(2) | scienceasia.org |
Complexes with Platinum Group Metals (e.g., Pd(II), Pt(II), Ru(II))
The platinum group metals are known to form stable complexes with sulfur-containing ligands. Thiourea and its derivatives typically coordinate to these metals through the soft sulfur atom.
Palladium(II) Complexes: Palladium(II) complexes with various N,N'-diarylthioureas have been synthesized and characterized. researchgate.net Generally, these ligands can coordinate to Pd(II) in either a monodentate fashion through the sulfur atom or as bidentate chelating ligands. In the case of N,N'-diarylthioureas, bidentate coordination often involves one of the nitrogen atoms or an oxygen atom from a substituent on the aryl ring. For N,N'-diarylthioureas that can deprotonate, anionic bidentate [Pd(L-κ²S,O)₂] complexes have been reported. researchgate.net The geometry around the Pd(II) center in these complexes is typically square planar. nih.gov For instance, the reaction of PdCl₂ with N,N-dibutyl-N'-(4-chlorobenzoyl)thiourea can yield a trans-monodentate complex, which can then be converted to a cis-bidentate complex. researchgate.net Given the structure of this compound, it is plausible that it would coordinate to Pd(II) primarily through its sulfur atom in a monodentate fashion, leading to complexes such as [Pd(L)₂Cl₂] or [Pd(L)₄]Cl₂. nih.govresearchgate.net The presence of the bulky dimethoxyphenyl groups might favor the formation of trans-isomers to minimize steric hindrance. dur.ac.uk
Platinum(II) Complexes: Similar to palladium(II), platinum(II) has a strong affinity for sulfur donors and typically forms square-planar complexes. iaea.org Studies on Pt(II) complexes with various thiourea derivatives have shown that the thiourea ligand can bind in a monodentate fashion through the sulfur atom or as a bidentate N,S or O,S chelating ligand. nih.govnih.govnih.gov For example, Pt(II) complexes with N-acyl-N,N'-disubstituted thioureas have been shown to adopt a square-planar geometry with the ligand acting as a bidentate O,S donor. nih.gov The presence of bulky substituents on the thiourea ligand can influence the stability and cytotoxicity of the resulting platinum complexes. mdpi.com It is expected that this compound would form stable complexes with Pt(II), likely with a square-planar geometry and coordination through the sulfur atom.
Ruthenium(II) Complexes: Ruthenium(II) complexes exhibit diverse coordination chemistry. While specific studies on Ru(II) complexes with this compound are not readily available, research on related sulfonyl-substituted thiourea ligands shows that they can coordinate to Ru(II) in a bidentate S,N fashion. rsc.org For instance, reactions with [(η⁶-p-cymene)RuCl₂]₂ have yielded piano-stool complexes where the thiourea ligand chelates to the ruthenium center. rsc.org The coordination mode (proximal or distal) can be influenced by the steric bulk around the metal center. rsc.org Given the electron-rich nature of the dimethoxyphenyl groups, this compound would be expected to be a good ligand for Ru(II), potentially forming stable organometallic complexes. nih.gov
Complexes with Group IV Transition Metals (e.g., Ti, Zr, Hf)
The coordination chemistry of Group IV transition metals with thiourea-based ligands is significantly less explored compared to the platinum group metals. These metals are harder Lewis acids and typically favor coordination with hard donor atoms like oxygen and nitrogen over soft donors like sulfur.
Titanium (Ti), Zirconium (Zr), and Hafnium (Hf) Complexes: There is a notable lack of specific literature detailing the synthesis and characterization of complexes between this compound and Group IV metals. The coordination chemistry of titanium, zirconium, and hafnium is dominated by ligands containing oxygen and nitrogen donor atoms. rsc.orgmdpi.comrsc.orgfigshare.comresearchgate.net However, the presence of nitrogen atoms and the potential for the methoxy oxygen atoms to participate in coordination could make complexation possible under specific conditions. It is conceivable that these metals might coordinate to the nitrogen atoms of the thiourea backbone or potentially involve the oxygen atoms of the methoxy groups in a chelating fashion, especially if the reaction conditions favor deprotonation of the ligand.
Other Relevant Metal Complexes
Thiourea and its derivatives are known to form complexes with a wide range of other transition metals. For instance, N,N'-substituted thioureas react with Cu(I), Cu(II), Ni(II), and Zn(II) to form complexes with varying geometries. rsc.org The coordination behavior often depends on the metal ion and the specific substituents on the thiourea ligand. For example, with a novel bisthiourea tripodal ligand, Mn(II) and Cd(II) form seven-coordinate complexes, Ni(II) forms a six-coordinate complex, while Co(II), Cu(II), and Zn(II) form five-coordinate complexes. nih.govmdpi.com Gold(I) and silver(I) also form complexes with thiourea derivatives, which have been investigated for their potential biological activities. nih.gov
Coordination Modes and Geometrical Architectures in Metal Complexes
The coordination behavior of this compound is dictated by the presence of multiple potential donor sites: the sulfur atom of the thiocarbonyl group and the two nitrogen atoms of the thiourea backbone. The oxygen atoms of the methoxy groups on the phenyl rings could also potentially be involved in coordination.
Monodentate vs. Bidentate Coordination
Monodentate Coordination: The most common coordination mode for thiourea and its derivatives is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. researchgate.net This is particularly true for soft metal ions like Pd(II) and Pt(II). The resulting complexes can have varying stoichiometries, such as [M(L)₂X₂] or [M(L)₄]X₂, where L is the thiourea ligand and X is an anion. nih.gov
Bidentate Coordination: Bidentate coordination can occur in several ways.
S,N-Chelation: The ligand can coordinate through the sulfur atom and one of the nitrogen atoms of the thiourea backbone to form a four-membered chelate ring. This mode has been observed in some ruthenium(II) complexes with sulfonyl-substituted thioureas. rsc.org
S,O-Chelation: If the aryl substituents contain donor atoms like oxygen, as in the case of acylthioureas, the ligand can act as a bidentate S,O-chelating agent, forming a six-membered ring. nih.gov For this compound, chelation involving one of the methoxy oxygen atoms is a possibility, which would lead to the formation of a larger and potentially more stable chelate ring.
The preference for monodentate versus bidentate coordination is influenced by several factors, including the nature of the metal ion, the solvent, the reaction conditions, and the electronic and steric properties of the substituents on the thiourea ligand. researchgate.net
Chelate Ring Formation
The formation of a chelate ring significantly enhances the thermodynamic stability of a metal complex compared to complexes with analogous monodentate ligands (the chelate effect). nih.gov As mentioned above, this compound has the potential to form chelate rings of different sizes.
Four-membered S,N-chelate rings: These are generally strained but have been observed in some thiourea complexes. rsc.org
Larger chelate rings involving substituent donors: Coordination involving the oxygen atom of a methoxy group from one of the phenyl rings would lead to the formation of a more stable six or seven-membered chelate ring. The ortho-methoxy group is sterically well-positioned for such an interaction.
The crystal structure of the closely related 1,3-bis(2-methoxyphenyl)thiourea shows that the molecule can adopt a conformation where the methoxy groups are positioned in a way that could facilitate chelation. nih.govnsf.gov
Influence of Substituents on Coordination Geometry
The 2,4-dimethoxyphenyl substituents on the thiourea nitrogen atoms are expected to have a significant impact on the coordination geometry of the resulting metal complexes through both steric and electronic effects.
Electronic Effects: The methoxy groups are electron-donating, which increases the electron density on the phenyl rings and, by extension, on the nitrogen atoms of the thiourea backbone. This enhanced electron density can affect the donor properties of the ligand. An increase in the electron-donating ability of the nitrogen atoms could potentially make them more competitive with the sulfur atom for coordination to harder metal ions. Furthermore, the electronic properties of the substituents can influence the stability and reactivity of the resulting metal complexes. nih.gov
Below is a table summarizing the potential coordination behavior of this compound with the specified metals, based on the chemistry of related compounds.
| Metal Group | Metal | Expected Coordination Modes | Probable Geometries | Research Findings on Related Ligands |
| Platinum Group Metals | Pd(II) | Monodentate (S-donor), Bidentate (S,N or S,O) | Square Planar | Forms stable complexes with N,N'-diarylthioureas, often with S-coordination. Bidentate S,O chelation is also known. researchgate.net |
| Pt(II) | Monodentate (S-donor), Bidentate (S,N or S,O) | Square Planar | Forms stable complexes with various thiourea derivatives, typically with S-coordination. Bulky groups influence cytotoxicity. mdpi.com | |
| Ru(II) | Bidentate (S,N) | Octahedral (in piano-stool complexes) | Sulfonyl-substituted thioureas form S,N-chelates. Electron-rich ligands are favorable. rsc.orgnih.gov | |
| Group IV Transition Metals | Ti(IV) | Unlikely S-coordination, possible N or O-coordination | Octahedral | Coordination chemistry is dominated by hard O and N donors. No specific data with thioureas found. rsc.orgmdpi.com |
| Zr(IV) | Unlikely S-coordination, possible N or O-coordination | Various (6, 7, 8-coordinate) | Primarily coordinates with O-donor ligands like hydroxamates. nih.gov | |
| Hf(IV) | Unlikely S-coordination, possible N or O-coordination | Various | Similar to Zr(IV), prefers hard donor ligands. No specific data with thioureas found. |
Molecular Recognition and Supramolecular Assemblies Involving 1,3 Bis 2,4 Dimethoxyphenyl Thiourea
Anion Recognition Chemistry
The thiourea (B124793) moiety is a well-established and powerful hydrogen-bond donor for anion recognition. nih.govresearchgate.netnih.gov The two N-H protons can act in concert to bind anionic guest species with high affinity and selectivity, mimicking binding processes found in nature. researchgate.netnih.gov This ability is central to the application of thiourea derivatives in sensing, transport, and catalysis. nih.govnih.gov
The primary mechanism for anion binding by 1,3-Bis(2,4-dimethoxyphenyl)thiourea involves the formation of strong hydrogen bonds between the two acidic N-H protons of the thiourea group and the anionic guest. researchgate.netnih.gov This dual hydrogen-bonding capability allows the thiourea unit to form a stable, chelate-like complex with a variety of anions.
Studies on analogous bis-thiourea receptors demonstrate strong interactions with basic anions such as fluoride (B91410), acetate, and dihydrogen phosphate (B84403). nih.govelsevierpure.comnih.govfrontiersin.org The binding with halides typically follows the order of basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. nih.govfrontiersin.org Similarly, oxoanions like carboxylates (acetate, benzoate) and phosphates (dihydrogen phosphate) are recognized effectively due to their geometry and charge density, which are complementary to the binding pocket created by the N-H donors. elsevierpure.comresearchgate.net For instance, the interaction with a dihydrogen phosphate anion can be particularly strong, as the anion itself can act as both a hydrogen-bond acceptor and donor, leading to extended networks. elsevierpure.com
The selectivity and affinity of thiourea-based receptors are governed by several factors, including the basicity of the anion, its geometry, and the electronic properties of the receptor molecule. elsevierpure.comfrontiersin.org Thiourea derivatives generally exhibit a higher affinity for more basic anions due to the stronger hydrogen bonds formed. nih.govnih.gov
Research on various thiourea receptors has established a general affinity trend for anions. frontiersin.org The binding strength typically decreases in the order of F⁻ > CH₃COO⁻ > H₂PO₄⁻ > Cl⁻ > Br⁻ > I⁻. nih.govfrontiersin.org The thiourea-based receptor L¹, which also features aromatic groups, shows a significantly higher binding constant for fluoride compared to other halides and oxoanions, a preference attributed to fluoride's high basicity. nih.gov
Comparative Anion Affinity for a Thiourea-Based Receptor (L1)
| Anion | Binding Constant (log K) | Reference |
|---|---|---|
| F⁻ | 3.70 | nih.gov |
| Cl⁻ | 1.96 | nih.gov |
| Br⁻ | 1.30 | nih.gov |
| I⁻ | 1.15 | nih.gov |
| H₂PO₄⁻ | 2.81 | nih.gov |
| HSO₄⁻ | 1.83 | nih.gov |
This interactive table showcases binding constants for a representative thiourea receptor, illustrating typical selectivity trends. Clicking on a row will highlight it.
The electronic nature of the aryl substituents on the thiourea core plays a critical role in modulating its anion binding capabilities. Attaching electron-withdrawing groups (e.g., -NO₂, -CF₃) to the aromatic rings increases the acidity of the N-H protons, thereby enhancing the hydrogen-bond donor strength and leading to stronger anion binding. nih.govnih.gov
Conversely, this compound possesses methoxy (B1213986) (-OCH₃) groups at the ortho and para positions of the phenyl rings. The methoxy group is strongly electron-donating through resonance. This property increases the electron density on the aromatic rings and, consequently, on the nitrogen atoms of the thiourea moiety. This increased electron density reduces the acidity of the N-H protons compared to thioureas substituted with electron-withdrawing groups. researchgate.netnih.gov As a result, this compound is expected to be a weaker anion binder than its electron-deficient counterparts but will still effectively recognize strongly basic anions like fluoride and acetate.
Supramolecular Architectures and Self-Assembly
The most prominent interaction driving the self-assembly of substituted thioureas is the intermolecular N-H···S hydrogen bond. wm.eduresearchgate.net Crystallographic studies of a closely related compound, 1,3-bis(2-methoxyphenyl)thiourea (B11965595), reveal the formation of centrosymmetric dimers. nih.gov In this motif, two molecules are linked by a pair of N-H···S hydrogen bonds, creating a stable eight-membered ring. This dimeric structure is a common and robust supramolecular synthon in the crystal engineering of thiourea derivatives. nih.gov One of the N-H groups participates in this classical hydrogen bond, while the second N-H group can engage in other interactions, such as with aromatic systems. nih.gov
Key Structural Parameters for 1,3-bis(2-methoxyphenyl)thiourea Dimer
| Parameter | Value | Description |
|---|---|---|
| N–C(S) Bond Length 1 | 1.3469 (15) Å | Indicates partial double bond character due to resonance. nih.gov |
| N–C(S) Bond Length 2 | 1.3488 (16) Å | Confirms amide-type resonance within the thiourea core. nih.gov |
| Dihedral Angle (Ring 1/Thiourea Plane) | 59.80 (5)° | Shows significant twisting of the phenyl ring relative to the central plane. nih.gov |
| Dihedral Angle (Ring 2/Thiourea Plane) | 73.41 (4)° | Indicates a highly non-planar molecular conformation. nih.gov |
| Dihedral Angle (Ring 1/Ring 2) | 56.83 (4)° | The angle between the two aromatic rings. nih.gov |
This interactive table presents key bond lengths and dihedral angles from the crystal structure of a close analogue, highlighting the molecule's conformation.
While hydrogen bonding is often the dominant force, π-π stacking interactions between aromatic rings also contribute to the stability of the crystal lattice. researchgate.net The extent of these interactions is highly dependent on the molecular conformation. In 1,3-bis(2-methoxyphenyl)thiourea, the phenyl rings are significantly twisted out of the plane of the central thiourea unit, with dihedral angles of 59.80° and 73.41°. nih.gov This pronounced non-planar geometry, likely influenced by the steric bulk of the ortho-methoxy groups, can hinder the formation of strong, co-facial π-π stacking interactions. rsc.org
In the crystal structure of this analogue, the shortest distance between the centroids of two aromatic rings is 4.0958 (8) Å, which is longer than the typical range for significant π-π stacking (3.2-3.6 Å). nih.govnih.gov However, other weak interactions, such as an N-H···π contact, are observed, demonstrating that a combination of forces, rather than a single dominant one, directs the final supramolecular assembly. nih.gov The interplay between strong N-H···S hydrogen bonds and weaker C-H···O, C-H···π, and π-π interactions ultimately defines the complex three-dimensional architecture of the crystal. researchgate.net
Formation of Helical and Cage Structures
The ability of molecules to self-assemble into well-defined, complex architectures is a cornerstone of supramolecular chemistry. While the formation of simple dimers and linear chains through hydrogen bonding is common for 1,3-disubstituted thioureas, the specific arrangement of substituents on the aryl rings can induce higher-order structures such as helices and cages. In the case of this compound, the presence of methoxy groups at the ortho and para positions of the phenyl rings plays a crucial role in directing the supramolecular assembly.
While direct experimental evidence for helical or cage structure formation by this compound is not extensively documented in the literature, studies on analogous N,N'-diarylthioureas provide compelling insights into its potential behavior. For instance, research on N,N′-bis(2-dialkylaminophenyl)thioureas has demonstrated the formation of infinite helical chains in the solid state. researchgate.net This helical arrangement is driven by a combination of intermolecular N—H···S and C—H···S hydrogen bonds, which propagate the structure in a spiral fashion. The ortho-substituents are key to inducing the necessary twist between the thiourea backbone and the aryl rings, a feature that is present in this compound.
The formation of cage-like structures, or molecular capsules, is another fascinating aspect of thiourea supramolecular chemistry. These assemblies are typically formed when multiple thiourea molecules converge to encapsulate a guest molecule or ion. The inward-facing N-H groups of the thiourea moieties can create a hydrogen-bonding environment suitable for trapping specific guests. Although less common than helical assemblies for simple diaryl thioureas, the potential for this compound to form such structures cannot be discounted, particularly in the presence of suitable templating agents. The methoxy groups, through steric hindrance or participation in weaker interactions, could influence the curvature of the assembled structure, potentially favoring a closed, cage-like arrangement.
Applications in Chemical Sensing (Non-Biological)
The inherent ability of the thiourea moiety to act as a hydrogen-bond donor makes it an excellent functional group for the design of chemical sensors. The two N-H protons can form strong and directional hydrogen bonds with anionic species, leading to a measurable signal upon binding. This compound, with its electron-donating methoxy groups, possesses electronic properties that can be finely tuned to enhance its sensing capabilities.
Detection of Specific Analytes
Thiourea-based receptors have shown remarkable selectivity for a variety of anions. The binding affinity and selectivity are governed by factors such as the acidity of the N-H protons, the geometric arrangement of the binding sites, and the electronic properties of the aryl substituents. For this compound, the electron-donating nature of the methoxy groups can influence the acidity of the N-H protons and, consequently, its binding preferences.
Studies on analogous thiourea derivatives have demonstrated their efficacy in detecting environmentally and biologically relevant anions. The table below summarizes the types of analytes that are commonly detected by diaryl thiourea-based sensors.
| Analyte Class | Specific Examples | Typical Binding Interaction |
| Halide Ions | Fluoride (F⁻), Chloride (Cl⁻) | Hydrogen bonding, Deprotonation |
| Oxoanions | Acetate (CH₃COO⁻), Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen bonding |
| Metal Ions | Mercury (Hg²⁺) | Coordination with the sulfur atom |
While specific studies on this compound are limited, its structural features suggest a strong potential for the selective recognition of anions like fluoride, acetate, and dihydrogen phosphate. elsevierpure.comnih.gov The two methoxy groups on each phenyl ring can create a pre-organized cavity that complements the size and shape of these specific anions, enhancing the selectivity of the sensor.
Colorimetric and Spectroscopic Sensing Mechanisms
A key advantage of using thiourea derivatives as chemical sensors is the ease of signal transduction, which can often be observed through colorimetric or spectroscopic changes.
Colorimetric Sensing: The binding of an analyte to the thiourea sensor can induce a significant change in its electronic structure, leading to a visible color change. This phenomenon is particularly pronounced in the presence of strongly basic anions like fluoride. The interaction can proceed via two primary mechanisms:
Hydrogen Bonding: The formation of hydrogen bonds between the thiourea N-H groups and the anion perturbs the electronic environment of the chromophoric aryl rings, causing a shift in the absorption spectrum.
Deprotonation: In the presence of a sufficiently basic anion, one or both of the N-H protons can be abstracted. This deprotonation leads to the formation of a thiouretic anion, which is a much stronger chromophore and results in a dramatic color change. researchgate.net
The presence of the dimethoxyphenyl groups in this compound is expected to contribute to the chromophoric properties of the molecule, making any changes upon analyte binding readily detectable by the naked eye or UV-Vis spectroscopy.
Spectroscopic Sensing: Besides colorimetric changes, analyte binding can also be monitored using various spectroscopic techniques, providing more quantitative data on the sensing event.
UV-Vis Spectroscopy: Titration of the sensor solution with an analyte allows for the determination of the binding constant and stoichiometry of the host-guest complex. The appearance of new absorption bands or shifts in existing bands provides evidence of the interaction. scholaris.ca
Fluorescence Spectroscopy: If the thiourea derivative is fluorescent, analyte binding can lead to either quenching or enhancement of the fluorescence intensity. This provides a highly sensitive method for detection. While this compound itself is not strongly fluorescent, it could be incorporated into a larger system with a fluorescent reporter group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying the binding interactions in detail. The downfield shift of the N-H proton signals upon addition of an anion provides direct evidence of hydrogen bonding. nih.gov
The combination of these sensing mechanisms makes this compound a promising candidate for the development of selective and sensitive chemical sensors for a range of analytes.
Advanced Theoretical and Computational Investigations of 1,3 Bis 2,4 Dimethoxyphenyl Thiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the properties of molecular systems. researchgate.netdoaj.orgugm.ac.id For 1,3-Bis(2,4-dimethoxyphenyl)thiourea, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p) or DEF2–TZVP, are instrumental in elucidating its fundamental characteristics. ugm.ac.idresearchgate.netscispace.com
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the minimum energy conformation of the molecule.
For 1,3-diaryl thioureas, several conformations are possible due to the rotation around the C-N bonds of the thiourea (B124793) core and the C-N bonds connecting to the phenyl rings. The primary conformers are typically designated as trans-trans (TT), cis-trans (CT), and cis-cis (CC) with respect to the orientation of the phenyl rings relative to the thiourea sulfur atom. scispace.com Computational studies on similar 1,3-diphenylthiourea compounds have shown that the cis-cis configuration is generally the least stable due to significant steric repulsion between the bulky aryl substituents. scispace.com The cis-trans and trans-trans conformations are found to be more stable and can coexist, with the cis-trans form often being slightly more favorable due to delocalization between the substituent and the thiourea moiety. scispace.com
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For the thiourea core, the C=S and C-N bond lengths are of particular interest. DFT calculations, in agreement with experimental X-ray diffraction data on related compounds, show that the C-N bond has a partial double bond character due to electron delocalization. researchgate.net This results in a C-N bond length that is shorter than a typical C-N single bond. Conversely, the C=S bond is slightly elongated compared to a typical carbon-sulfur double bond. researchgate.net The planarity of the N-C-N fragment in the thiourea core is also a key feature.
Below is a table of predicted bond lengths and angles for this compound based on DFT calculations of analogous 1,3-diarylthiourea derivatives.
| Parameter | Predicted Value | Reference Fragment |
|---|---|---|
| C=S Bond Length | ~1.68 Å | 1,3-diisobutyl thiourea researchgate.net |
| C-N Bond Length | ~1.38 Å | 1,3-diisobutyl thiourea researchgate.net |
| N-C-N Bond Angle | ~117° | 1,3-diisobutyl thiourea scispace.com |
| C-N-C (aryl) Bond Angle | ~125° | 1,3-diphenylthiourea researchgate.net |
| Dihedral Angle (Phenyl-Thiourea) | Variable (40-70°) | 1,3-bis(2-chlorophenyl)thiourea researchgate.net |
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)
The electronic structure of a molecule is fundamental to its chemical reactivity and optical properties. DFT calculations provide detailed information about the distribution of electrons in molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For organic molecules like this compound, this gap is a key determinant of its electronic transitions and potential applications in optoelectronics.
In 1,3-diaryl thioureas, the HOMO is typically localized on the sulfur atom and the nitrogen atoms of the thiourea core, reflecting the electron-donating nature of this group. The LUMO, on the other hand, is often distributed over the aromatic rings. The presence of electron-donating methoxy (B1213986) groups on the phenyl rings in this compound would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted diphenylthiourea.
| Property | Predicted Value / Description | Basis of Prediction |
|---|---|---|
| HOMO Energy | Relatively high (less negative) | Presence of electron-donating methoxy groups |
| LUMO Energy | Lower than HOMO | General for stable molecules |
| HOMO-LUMO Gap (ΔE) | ~3-5 eV | Typical range for similar organic molecules irjweb.comreddit.com |
| HOMO Localization | Primarily on the thiourea moiety (S and N atoms) | General characteristic of thioureas |
| LUMO Localization | Primarily on the dimethoxyphenyl rings | General characteristic of aryl-substituted thioureas |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.
For this compound, the MEP map would be expected to show a region of high negative potential around the sulfur atom of the thiourea group, making it a likely site for electrophilic attack and hydrogen bond acceptance. researchgate.net The hydrogen atoms of the N-H groups in the thiourea core would exhibit a positive potential, indicating their role as hydrogen bond donors. researchgate.net The oxygen atoms of the methoxy groups on the phenyl rings would also show negative potential, though likely less intense than that of the sulfur atom. The aromatic rings themselves would present a complex landscape of varying potential. Understanding the MEP is crucial for predicting intermolecular interactions, such as those involved in crystal packing and receptor binding. mdpi.com
Molecular Dynamics and Simulations
While DFT calculations provide valuable information about the static properties of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment.
For this compound, MD simulations could be employed to study its behavior in different solvents or in the solid state. These simulations can reveal the flexibility of the molecule, the preferred orientations of the phenyl rings, and the dynamics of intermolecular hydrogen bonding. For instance, MD simulations can help in understanding the stability of different conformers and the energy barriers for rotation around the C-N bonds. researchgate.net In the context of drug design, MD simulations are used to study the binding of a ligand to a protein target, providing information on the stability of the complex and the key interactions involved. nih.gov
Prediction and Elucidation of Spectroscopic Properties (e.g., Vibrational, Electronic)
Computational methods are highly effective in predicting and interpreting the spectroscopic properties of molecules. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.
The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and to assign the observed spectral bands to specific vibrational modes of the molecule. researchgate.netresearchgate.netnih.gov Key vibrational modes for this molecule would include the N-H stretching, C=S stretching, C-N stretching, and various vibrations associated with the dimethoxyphenyl rings.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3100 - 3400 | researchgate.net |
| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |
| C=S Stretch | 700 - 850 | researchgate.net |
| C-N Stretch | 1150 - 1350 | researchgate.net |
Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Visible absorption spectra. nih.gov The calculated spectrum can be used to understand the electronic transitions occurring within the molecule, which are related to the HOMO-LUMO gap.
Computational Mechanistic Studies
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, computational mechanistic studies could be used to investigate its role as a catalyst or its reactivity in various chemical transformations.
Thiourea derivatives are known to act as organocatalysts, often through hydrogen bonding interactions. acs.org DFT calculations can be used to model the transition states of reactions catalyzed by this compound, providing insights into the reaction pathway and the factors that control the reaction rate and selectivity. For example, in a catalyzed reaction, the thiourea can activate a substrate by forming hydrogen bonds, and computational studies can quantify the stabilizing effect of these interactions on the transition state. acs.org These studies are invaluable for understanding how the structure of the thiourea derivative influences its catalytic activity and for designing more efficient catalysts.
Energy Profiles and Transition State Characterization for Reactions
Theoretical chemistry provides powerful tools to map out the energetic landscape of chemical reactions. For a compound like this compound, computational methods, particularly Density Functional Theory (DFT), would be employed to calculate the energy profiles of reactions it might participate in, such as catalysis.
This analysis involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. Determining the geometry and energy of the transition state is key to understanding the reaction's feasibility and rate. For thiourea-catalyzed reactions, such as the Diels-Alder or Michael reactions, computational studies on related compounds have elucidated how the thiourea moiety activates substrates through hydrogen bonding, stabilizing the transition state and lowering the activation energy barrier.
Understanding Catalytic Cycles and Recognition Processes
Thiourea derivatives are well-regarded as effective hydrogen-bond donors in organocatalysis. Computational studies are instrumental in detailing the step-by-step mechanism of catalytic cycles involving these compounds. These studies can model the initial recognition and binding of the substrate(s) to the thiourea catalyst. For this compound, it is expected that the two N-H protons would form hydrogen bonds with an electrophilic center of a substrate, such as a carbonyl or nitro group.
The binding process is often investigated to understand the selectivity of the catalyst. Computational models can predict the most stable binding conformations and explain how the catalyst orients the substrates to favor a specific stereochemical outcome. The entire catalytic cycle, from substrate binding to product release, can be mapped out, providing insights into the roles of all participating molecules and any intermediates that may be formed. Studies on other thiourea derivatives have shown that the electronic nature of the aryl substituents significantly influences the acidity of the N-H protons and, consequently, the catalytic activity.
Analysis of Intermolecular Interactions
The solid-state structure and properties of molecular crystals are governed by a network of intermolecular interactions. Computational chemistry offers methods to dissect and quantify these interactions.
Hydrogen Bonding Energies and Geometries
Hydrogen bonds are among the most critical interactions in thiourea derivatives. In the solid state, these compounds typically form dimers or extended networks through N-H···S or N-H···O hydrogen bonds. For this compound, both intermolecular N-H···S and potential intramolecular N-H···O interactions (with the methoxy groups) could be anticipated.
Table 1: Illustrative Hydrogen Bond Geometries for a Related Thiourea Derivative (Data for 1,3-bis(2-methoxyphenyl)thiourea)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···S | ~0.86 | ~2.5-2.7 | ~3.3-3.5 | ~150-170 |
| N-H···π | ~0.86 | ~2.6-2.8 | ~3.4-3.6 | ~140-160 |
This table is illustrative and based on data for similar compounds. Specific values for this compound would require dedicated computational analysis.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule within its crystalline environment. The surface can be color-coded to map properties like dnorm, which highlights regions of close intermolecular contact.
Exploration of Nonlinear Optical (NLO) Properties
Thiourea derivatives have attracted interest for their potential applications in nonlinear optics (NLO). NLO materials can alter the properties of light passing through them and are crucial for technologies like frequency conversion and optical switching. Computational quantum chemical methods are widely used to predict the NLO properties of new materials.
The key parameters calculated are the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ), which are microscopic measures of the NLO response. For a molecule to have a non-zero β (a prerequisite for second-harmonic generation), it must be non-centrosymmetric. The molecular structure of this compound, depending on its conformation, could possess a significant dipole moment and hyperpolarizability. The presence of electron-donating methoxy groups on the phenyl rings can enhance the intramolecular charge transfer, which is a key factor for a large NLO response. Computational studies on similar organic molecules have shown a good correlation between calculated hyperpolarizabilities and experimentally measured NLO effects.
Table 2: Illustrative Calculated NLO Properties for Unsymetrical Acyl Thiourea Derivatives
| Compound | β (esu) | γ (esu) |
| BTCC | - | 27.30 x 10-36 |
| MBTB | - | 102.91 x 10-36 |
Source: Data from a study on unsymmetrical acyl thiourea derivatives (BTCC and MBTB), not this compound. The values serve to illustrate the magnitude of NLO properties in related compounds.
Applications in Materials Science
Components in Polymer Systems
Thiourea (B124793) derivatives are recognized for their role as components in various polymer systems, where they can act as catalysts or structural monomers. researchgate.netanalis.com.my Their ability to form strong hydrogen bonds is a key feature in these applications. researchgate.net
While specific studies detailing the use of 1,3-Bis(2,4-dimethoxyphenyl)thiourea as a primary catalyst for olefin polymerization are not prominent in the reviewed literature, the broader class of thiourea derivatives has been explored as ligands in catalytic systems. Thioureas can act as chelating ligands for metal centers in organometallic catalysts used for polymerization processes, such as norbornene polymerization. nih.gov The electronic properties and steric hindrance of the substituents on the thiourea molecule can influence the activity and selectivity of the catalyst. In some catalytic systems, thiourea-based ligands are valued for their ability to stabilize metal complexes. mdpi.com The development of bifunctional organocatalysts, where a thiourea moiety activates one part of a monomer (e.g., via hydrogen bonding) while another functional group on the same molecule activates another, is a significant area of research in polymerization. researchgate.net
Functional Materials Development
The development of functional materials often relies on the precise arrangement of molecular components. Thiourea derivatives, including those with dimethoxyphenyl groups, are valuable in this context due to their capacity for self-assembly and their role as precursors to other materials.
Substituted thioureas are used as precursors for the synthesis of metal sulfide (B99878) nanocrystals. nih.govlookchem.com The substitution pattern on the thiourea can be adjusted to control the reactivity and the kinetics of nanocrystal formation, which in turn determines the size and properties of the resulting nanocrystals. nih.gov This tunability is crucial for applications in optoelectronics and catalysis. nih.gov
Furthermore, thiourea-functionalized frameworks, such as coordination polymers and metal-organic frameworks (MOFs), are an emerging class of functional materials. researchgate.net The incorporation of thiourea groups into these structures can enhance their properties for applications like gas adsorption and separation, heterogeneous catalysis, and chemical sensing due to the strong hydrogen bonding capabilities and polarity of the thiourea moiety. researchgate.net
Controlled Release Systems Based on Hydrogen Bonding
The hydrogen-bonding capability of the thiourea group is effectively harnessed in the design of controlled release systems, particularly for fragrances.
Thiourea derivatives can form non-covalent bonds with volatile fragrance molecules that contain carbonyl groups (aldehydes and ketones). researchgate.net This interaction is based on the formation of dual hydrogen bonds between the N-H protons of the thiourea and the carbonyl oxygen of the fragrance molecule. researchgate.net This reversible binding encapsulates the fragrance, reducing its volatility and leading to a longer-lasting scent. researchgate.netrsc.org The release of the fragrance is typically triggered by external stimuli, such as moisture in the air. Water molecules can compete for the hydrogen bonding sites on the thiourea, leading to the displacement and release of the fragrance molecule. researchgate.netnih.gov The strength of this interaction, and therefore the release rate, can be tuned by altering the electronic properties of the substituents on the thiourea. Electron-withdrawing groups on the aromatic rings of the thiourea can enhance the acidity of the N-H protons, leading to stronger binding and a more controlled release. nih.gov
Below is a table of common fragrance molecules that can be used in such controlled release systems.
| Fragrance Molecule | Chemical Class |
| Cyclamen aldehyde | Aldehyde |
| p-Anisaldehyde | Aldehyde |
| Vanillin | Aldehyde |
| Cinnamaldehyde | Aldehyde |
| Benzaldehyde | Aldehyde |
Crystal Engineering and Solid-State Chemistry
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. N,N'-disubstituted thioureas are considered versatile and predictable building blocks in this field due to their reliable hydrogen-bonding patterns. nih.gov
In the solid state, thiourea derivatives often form well-defined supramolecular structures through intermolecular hydrogen bonds. A common motif is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. nih.govresearchgate.net The stability and geometry of these structures are influenced by the substituents on the thiourea core.
The following table presents selected crystallographic data for the related compound, 1,3-Bis(2-methoxyphenyl)thiourea (B11965595), as an illustrative example.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O₂S | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 14.3187 (8) | nih.gov |
| b (Å) | 12.8628 (7) | nih.gov |
| c (Å) | 16.1168 (10) | nih.gov |
| β (°) | 103.790 (3) | nih.gov |
| V (ų) | 2882.8 (3) | nih.gov |
| Hydrogen Bond Motif | N-H···S dimers | nih.govresearchgate.net |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes
Traditional synthesis of diarylthioureas often involves the reaction of an amine with carbon disulfide or isothiocyanates. While effective, these methods can have drawbacks related to the toxicity of reagents and reaction conditions. Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 1,3-Bis(2,4-dimethoxyphenyl)thiourea.
One promising direction is the exploration of microwave-assisted organic synthesis (MAOS) . Microwave heating can dramatically reduce reaction times and improve yields by promoting efficient energy transfer. researchgate.net The development of a solvent-free, microwave-irradiated protocol for the synthesis of diaryl thioureas would represent a significant advancement in green chemistry. researchgate.net
Another avenue involves the development of one-pot, multi-component reaction (MCR) strategies. mdpi.com These reactions, where multiple reactants are combined in a single step to form a complex product, offer high atom economy and procedural simplicity. researchgate.net Designing an MCR approach for this compound could streamline its production and facilitate the creation of a library of related derivatives for structure-activity relationship studies. For instance, a future MCR could involve 2,4-dimethoxyaniline (B45885), a sulfur source, and a coupling agent under mild conditions.
Further research could also investigate automated synthesis platforms . These systems allow for high-throughput synthesis and purification, which would be invaluable for rapidly optimizing reaction conditions and preparing derivatives of the target compound for various applications. mdpi.com
Expanding the Scope of Organocatalytic Transformations
Thiourea (B124793) derivatives are renowned for their ability to act as hydrogen-bond donor organocatalysts, activating electrophiles in a wide range of chemical reactions. researchgate.net The two N-H protons on the thiourea backbone can form bidentate hydrogen bonds with substrates containing carbonyls, nitro groups, or imines, facilitating various asymmetric transformations.
Future research should systematically investigate the catalytic activity of this compound in key organocatalytic reactions. The electron-donating nature of the four methoxy (B1213986) groups is expected to increase the electron density on the thiourea nitrogen atoms, potentially influencing the acidity of the N-H protons and, consequently, the catalytic activity.
Key areas for exploration include:
Asymmetric Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Asymmetric Henry (nitro-Mannich) Reactions: Facilitating the reaction between nitroalkanes and imines or aldehydes. mdpi.com
Asymmetric Friedel-Crafts Reactions: Enabling the enantioselective alkylation or acylation of aromatic rings.
Ring-Opening Polymerization: Acting as a catalyst for the controlled polymerization of cyclic esters like lactide, a process that benefits from the dual activation capabilities of thiourea catalysts. nih.gov
By systematically screening this compound in these and other transformations, its unique catalytic profile can be established. Comparative studies with other diarylthioureas, such as the well-known Schreiner's catalyst which features electron-withdrawing groups, would provide valuable insights into how aryl substituents govern catalytic efficiency and selectivity.
Rational Design of Enhanced Recognition Systems
The hydrogen-bonding capability of the thiourea moiety makes it an excellent functional group for the design of synthetic receptors for anion recognition and sensing. The two N-H groups can form strong and directional hydrogen bonds with various anions, including halides, carboxylates, and phosphates. frontiersin.orgnih.gov
The future rational design of recognition systems based on this compound should focus on leveraging its specific electronic properties. The electron-donating methoxy groups are predicted to decrease the acidity of the thiourea N-H protons compared to thioureas with electron-withdrawing substituents. researchgate.net While this might lead to lower binding constants for some anions, it could be exploited to achieve higher selectivity for highly basic anions.
Prospective research in this area includes:
Systematic Anion Binding Studies: Quantifying the binding affinities of this compound for a wide range of anions using techniques such as UV-Vis and NMR titrations. frontiersin.orgnih.gov This would establish its intrinsic binding strength and selectivity profile.
Development of Colorimetric and Fluorescent Sensors: Incorporating chromophore or fluorophore units into the molecular framework. The binding of a target anion would induce a change in the electronic properties of the sensor, resulting in a detectable color or fluorescence change. nih.gov The dimethoxyphenyl groups themselves could serve as signaling units or be further functionalized.
Creation of Selective Ionophores: Integrating the thiourea scaffold into membrane-based ion-selective electrodes for the potentiometric detection of specific anions in environmental or biological samples. frontiersin.org
The following table outlines potential binding affinities for different anions, extrapolated from general trends observed in thiourea receptors.
| Anion | Predicted Binding Affinity | Rationale |
| Fluoride (B91410) (F⁻) | Strong | High basicity of fluoride leads to strong H-bonds. nih.gov |
| Acetate (CH₃COO⁻) | Moderate to Strong | Bidentate binding with the carboxylate group is effective. researchgate.net |
| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | Moderate to Strong | Geometry is suitable for tetrahedral oxyanions. elsevierpure.com |
| Chloride (Cl⁻) | Weak to Moderate | Lower basicity compared to fluoride results in weaker interaction. nih.gov |
Exploration of New Material Applications
The unique properties of diarylthioureas, particularly their strong hydrogen-bonding capabilities and rigid structures, make them attractive building blocks for new functional materials. Future research should explore the incorporation of this compound into advanced materials.
One promising area is in the development of molecularly imprinted polymers (MIPs) . MIPs are polymers synthesized in the presence of a template molecule, creating specific recognition sites. The strong binding affinity of thiourea groups can be utilized to create MIPs for the selective capture and recovery of valuable organocatalysts or other target molecules from complex mixtures. qub.ac.uk
Another direction is the use of this compound as a monomer or cross-linker in the synthesis of supramolecular polymers and gels . The directional hydrogen bonding of the thiourea unit can drive the self-assembly of monomers into well-defined, higher-order structures. The specific stereoelectronic nature of the dimethoxyphenyl groups could influence the packing and morphology of these materials, leading to novel properties.
Furthermore, the potential for this compound to be used in organic electronics could be investigated. Diarylthiourea derivatives have been explored for their nonlinear optical (NLO) properties. researchgate.net The extended π-system and the presence of donor (methoxy) and acceptor (thiocarbonyl) groups suggest that this compound might exhibit interesting electronic and photophysical properties suitable for materials science applications.
Integration of Experimental and Advanced Computational Methodologies
To accelerate the discovery and optimization of applications for this compound, a synergistic approach combining experimental work with advanced computational modeling is essential. Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's properties and reactivity. sciensage.infoajol.info
Future research should employ an integrated strategy:
Predicting Catalytic Activity: DFT calculations can be used to model the transition states of organocatalytic reactions, helping to predict enantioselectivities and reaction rates. This allows for the in silico screening of potential substrates and reaction conditions before extensive experimental work is undertaken.
Modeling Anion Recognition: Computational studies can determine the binding energies and geometries of the thiourea-anion complexes. nih.gov This information is crucial for the rational design of selective anion receptors and for interpreting experimental binding data. Molecular Electrostatic Potential (MEP) maps can identify the regions of the molecule most likely to interact with anions. ajol.info
Understanding Structure-Property Relationships: By calculating various quantum chemical parameters (e.g., HOMO-LUMO energy gaps, bond dissociation energies, local ionization energies), researchers can build robust quantitative structure-activity relationship (QSAR) models. researchgate.netsciensage.info These models can guide the design of new derivatives with enhanced catalytic, recognition, or material properties.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule, for example, its interaction with solvents or its role in the self-assembly of larger material structures. researchgate.net
This integrated approach will enable a more efficient and targeted exploration of the chemical space around this compound, leading to the faster development of novel applications.
Q & A
Basic: What are the common synthetic routes for preparing 1,3-Bis(2,4-dimethoxyphenyl)thiourea, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves condensation reactions between 2,4-dimethoxyaniline and thiocarbonyl reagents like carbon disulfide or isothiocyanates. A general protocol includes:
- Step 1: React 2,4-dimethoxyaniline with carbon disulfide in a polar solvent (e.g., ethanol or acetone) under reflux to form the intermediate.
- Step 2: Purify via recrystallization using ethanol/water mixtures to remove unreacted starting materials .
- Optimization: Use dried solvents (e.g., over phosphorus pentoxide) to minimize hydrolysis side reactions. Adjust stoichiometry (1:1 molar ratio of amine to thiocarbonyl reagent) and reaction time (typically 12–24 hours) to maximize yield. Industrial methods involving isocyanides and aliphatic amines with elemental sulfur at ambient temperature can also be adapted for lab-scale synthesis .
Basic: What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
Key techniques include:
- NMR Spectroscopy: H and C NMR confirm substituent positions and hydrogen bonding via NH proton shifts (δ ~10–12 ppm for thiourea protons) .
- X-ray Crystallography: Resolves molecular geometry, planarity, and intramolecular hydrogen bonds (e.g., N–H⋯S or N–H⋯O interactions). For example, torsion angles and bond lengths reveal π-conjugation in the thiourea core .
- Elemental Analysis: Validates purity and stoichiometry (e.g., C, H, N, S content) .
- UV-Vis and Fluorescence Spectroscopy: Assess electronic transitions and aggregation-induced emission (AIEE) properties, useful for probe design .
Advanced: How does the substitution pattern on the aryl groups influence the hydrogen bonding and supramolecular assembly of thiourea derivatives?
The 2,4-dimethoxy groups introduce steric and electronic effects:
- Hydrogen Bonding: Methoxy groups at the 2- and 4-positions enhance intramolecular hydrogen bonding (e.g., N–H⋯O interactions), stabilizing planar conformations. This reduces rotational freedom and promotes π-stacking in crystals .
- Supramolecular Assembly: Bulky substituents like 2,4-dimethoxy groups direct antiparallel dimer formation via bifurcated hydrogen bonds (N–H⋯S and C–H⋯O). Such assemblies are critical in designing molecular crystals with tailored mechanical properties .
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., S⋯H contacts contribute ~15% to crystal packing), guiding material design .
Advanced: What methodologies are employed to evaluate the biological activity of this compound, and how are structure-activity relationships (SARs) established?
- Enzyme Inhibition Assays: Test against targets like acetylcholinesterase (for anti-Alzheimer activity) or bacterial enzymes (e.g., FabH for antibacterial effects). IC values correlate with electron-withdrawing/donating substituents .
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7). The thiourea moiety chelates metal ions (e.g., Cu) to induce oxidative stress, while methoxy groups enhance membrane permeability .
- SAR Studies: Compare derivatives with varying substituents (e.g., 4-chloro vs. 4-methoxy). For example, 2,4-dimethoxy groups improve solubility and bioavailability over halogenated analogs .
Advanced: How can computational chemistry aid in understanding the reactivity and interaction mechanisms of this compound with biological targets?
- DFT Calculations: Predict frontier molecular orbitals (HOMO-LUMO gaps) to explain redox behavior. For example, a low LUMO energy (~-1.5 eV) suggests nucleophilic attack susceptibility .
- Molecular Docking: Simulate binding to proteins (e.g., SARS-CoV-2 main protease). The thiourea sulfur forms hydrogen bonds with catalytic residues (e.g., His41), while methoxy groups stabilize hydrophobic pockets .
- MD Simulations: Track stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Basic: How can researchers ensure the purity of this compound, and what are common contaminants?
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., unreacted aniline or disulfide byproducts) .
- Recrystallization: Ethanol/water (7:3 v/v) yields >98% purity. Monitor melting points (e.g., 160–165°C) for consistency .
- Common Contaminants: Residual solvents (acetone, DMF) or oxidized products (e.g., urea derivatives from hydrolysis) .
Advanced: What role does this compound play in materials science, particularly in polymer curing or metal complexation?
- Epoxy Curing: Acts as a latent curing agent via thiourea-amine synergy . The methoxy groups delay curing onset, enabling controlled crosslinking at 120–150°C .
- Metal Chelation: Forms stable complexes with transition metals (e.g., Pd) for catalytic applications. The sulfur and nitrogen atoms provide bidentate coordination, confirmed by XANES spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
